N-HEXYLBENZENE-2,3,4,5,6-D5
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Overview
Description
N-HEXYLBENZENE-2,3,4,5,6-D5 is a deuterated derivative of n-hexylbenzene. This compound is characterized by the presence of five deuterium atoms replacing hydrogen atoms on the benzene ring. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HEXYLBENZENE-2,3,4,5,6-D5 typically involves the deuteration of n-hexylbenzene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the exchange reaction.
Chemical Reactions Analysis
Types of Reactions
N-HEXYLBENZENE-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Reduction: Yields the non-deuterated n-hexylbenzene.
Substitution: Results in various substituted benzene derivatives.
Scientific Research Applications
N-HEXYLBENZENE-2,3,4,5,6-D5 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer molecule in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-HEXYLBENZENE-2,3,4,5,6-D5 involves the replacement of hydrogen atoms with deuterium atoms. This substitution can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. The presence of deuterium can slow down certain reactions, providing valuable insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
N-HEXYLBENZENE: The non-deuterated form of the compound.
N-HEXYLBENZENE-2,3,4,5,6-D4: A partially deuterated form with four deuterium atoms.
N-HEXYLBENZENE-2,3,4,5,6-D6: A fully deuterated form with six deuterium atoms.
Uniqueness
N-HEXYLBENZENE-2,3,4,5,6-D5 is unique due to its specific deuterium labeling, which provides a balance between cost and the extent of deuteration. This makes it particularly useful for studies where complete deuteration is not necessary, but some level of isotopic labeling is required .
Properties
CAS No. |
1219799-07-1 |
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Molecular Formula |
C12H18 |
Molecular Weight |
167.30 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-hexylbenzene |
InChI |
InChI=1S/C12H18/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4,6,9H2,1H3/i5D,7D,8D,10D,11D |
InChI Key |
LTEQMZWBSYACLV-SIHPLOMNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCC)[2H])[2H] |
SMILES |
CCCCCCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC1=CC=CC=C1 |
Synonyms |
N-HEXYLBENZENE-2,3,4,5,6-D5 |
Origin of Product |
United States |
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